![molecular formula C22H19N3O5 B2991870 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 1797721-74-4](/img/structure/B2991870.png)

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

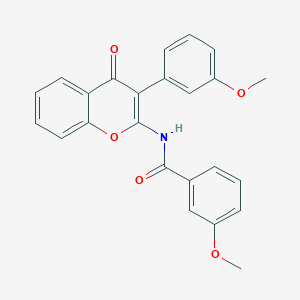

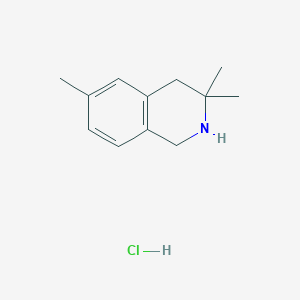

The compound “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide” is a complex organic molecule. It contains a pyrazole ring attached to a methoxybenzofuran via an amide linkage . The pyrazole ring is also attached to a dihydrobenzo[b][1,4]dioxin ring via a methylene bridge .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A common approach involves starting from methyl acrylate and removing the methyl group with LiOH after cyclization . The acyl chloride is then added to an excess of piperidine .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds . It contains a pyrazole ring, a benzofuran ring, and a dihydrobenzo[b][1,4]dioxin ring .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

Research has led to the synthesis of novel chemical structures derived from benzofuran and related compounds, aiming to explore their anti-inflammatory, analgesic, and antimicrobial activities. For instance, a study detailed the synthesis of novel compounds derived from visnaginone and khellinone, focusing on their potential as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory properties (A. Abu‐Hashem et al., 2020). Another research effort synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, examining their cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting the therapeutic potential of these compounds in cancer treatment (Ashraf S. Hassan et al., 2014).

Herbicidal Activity

The herbicidal properties of pyrazole-4-carboxamide derivatives were investigated, revealing the influence of substituents on the pyrazole ring on herbicidal activity and crop safety. This research provides insights into the development of new herbicides with enhanced efficacy and selectivity (R. Ohno et al., 2004).

Antitumor Activity

The quest for novel antitumor agents led to the design and synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives. These efforts have identified compounds with significant inhibitory effects on tumor cell growth, offering a new avenue for cancer therapy development (Ying-jie Cui et al., 2019).

Antioxidant and α-Glucosidase Inhibitory Activities

A study synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings, evaluating their antioxidant and α-glucosidase inhibitory activities. This research contributes to the identification of compounds with potential therapeutic applications in managing oxidative stress and diabetes (R. Pillai et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5/c1-27-19-8-4-5-14-9-20(30-21(14)19)22(26)24-15-10-23-25(11-15)12-16-13-28-17-6-2-3-7-18(17)29-16/h2-11,16H,12-13H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQDTJFHMWEGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethyl-8-methyl-6-oxo-N-(o-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2991787.png)

![6,7-Dimethyl-3-[2-oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2991795.png)

![N-(5-Methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2991802.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2991803.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2991806.png)

![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2991808.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2991810.png)